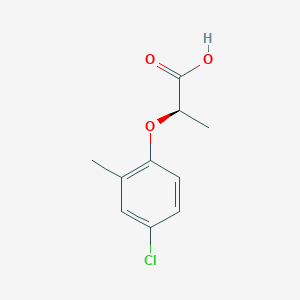

メコプロップ-P

概要

説明

A-228839は、強力なファルネシル転移酵素阻害剤であり、ファルネシル転移酵素を阻害する能力で知られる化合物のクラスです。この酵素は、タンパク質、特に細胞シグナル伝達経路において重要な役割を果たすRas GTPaseの翻訳後修飾に不可欠です。 ファルネシル転移酵素を阻害することにより、A-228839はRasタンパク質の機能を阻害することができ、がん研究や免疫調節において貴重な化合物となります .

2. 製法

A-228839の合成は、重要な中間体の調製から始まる複数の手順を伴います。合成経路には、通常、ビフェニルコアの形成、続いてファルネシル転移酵素阻害に必要な官能基の導入が含まれます。反応条件には、通常、高収率と純度を確保するために、強塩基、有機溶媒、および制御された温度の使用が含まれます。 工業生産方法は、一貫性と効率性を維持するために、連続フロー技術を使用してこれらの反応をスケールアップする場合があります .

科学的研究の応用

A-228839 has several scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein prenylation.

Biology: Researchers use A-228839 to investigate the role of Ras proteins in cell signaling and their impact on cell proliferation and apoptosis.

Medicine: A-228839 is explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells by disrupting Ras signaling pathways.

作用機序

A-228839は、ファルネシル転移酵素の活性部位に結合することにより、その効果を発揮し、酵素がRasタンパク質へのファルネシル基の転移を触媒するのを防ぎます。この阻害は、Rasタンパク質の局在と機能を阻害し、細胞シグナル伝達の変化と細胞増殖の低下につながります。 A-228839の分子標的は、Ras GTPaseおよびファルネシル化経路に関与する他のタンパク質が含まれます .

6. 類似の化合物との比較

A-228839は、その高い効力と特異性により、ファルネシル転移酵素阻害剤の中で独特です。類似の化合物には、次のようなものがあります。

チピファルニブ: がん研究で使用されている別のファルネシル転移酵素阻害剤。

ロナファルニブ: プロジェリアやタンパク質プレニル化の欠陥を伴うその他の疾患の治療に使用されることが知られています。

BMS-214662: 異なる化学構造を持つファルネシル転移酵素阻害剤ですが、作用機序は似ています。

これらの化合物と比較して、A-228839は、リンパ球の活性化と機能を阻害する上でより大きな有効性を示しており、さらなる研究開発の有望な候補となっています .

生化学分析

Biochemical Properties

Mecoprop-P is a synthetic auxin herbicide . Auxins are a class of plant hormones that play a crucial role in coordinating growth and behavioral processes in the plant’s life cycle. Mecoprop-P mimics the action of these hormones, leading to uncontrolled growth and eventually the death of the plant

Cellular Effects

The cellular effects of Mecoprop-P are primarily related to its impact on plant cells. By mimicking the plant hormone auxin, Mecoprop-P disrupts normal plant growth processes

Molecular Mechanism

Mecoprop-P exerts its effects at the molecular level by mimicking the plant hormone auxin . This leads to uncontrolled growth in plants, ultimately causing their death

準備方法

The synthesis of A-228839 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a biphenyl core, followed by the introduction of functional groups necessary for farnesyltransferase inhibition. Reaction conditions often involve the use of strong bases, organic solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to maintain consistency and efficiency .

化学反応の分析

A-228839は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、ビフェニルコア上の官能基を修飾し、その阻害活性を変化させる可能性があります。

還元: 還元反応は、化合物中に存在するニトロ基を修飾し、アミンに変換するために使用できます。

置換: ハロゲン化およびその他の置換反応は、新しい官能基を導入し、化合物の活性または安定性を高めることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの強力な酸化剤、水素化リチウムアルミニウムなどの還元剤、臭素などのハロゲン化剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬に依存します .

4. 科学研究への応用

A-228839には、いくつかの科学研究への応用があります。

化学: ファルネシル転移酵素の阻害とそのタンパク質プレニル化への影響を研究するためのツール化合物として使用されます。

生物学: 研究者は、A-228839を使用して、細胞シグナル伝達におけるRasタンパク質の役割とその細胞増殖とアポトーシスへの影響を調べます。

医学: A-228839は、Rasシグナル伝達経路を阻害することにより、癌細胞の増殖を阻害する能力により、抗癌剤としての可能性を探求しています。

類似化合物との比較

A-228839 is unique among farnesyltransferase inhibitors due to its high potency and specificity. Similar compounds include:

Tipifarnib: Another farnesyltransferase inhibitor used in cancer research.

Lonafarnib: Known for its use in treating progeria and other diseases involving defective protein prenylation.

BMS-214662: A farnesyltransferase inhibitor with a different chemical structure but similar mechanism of action.

Compared to these compounds, A-228839 has shown greater efficacy in inhibiting lymphocyte activation and function, making it a promising candidate for further research and development .

生物活性

Mecoprop-P, or (R)-2-(4-chloro-2-methylphenoxy) propanoic acid, is a selective herbicide primarily used for controlling broadleaf weeds in various agricultural settings. Its biological activity is characterized by its interaction with plant physiological processes, particularly its mimicry of the plant hormone auxin. This article delves into the biological activity of mecoprop-P, focusing on its mechanisms of action, biodegradation, toxicity, and environmental impact.

Mecoprop-P functions as a synthetic auxin, disrupting normal plant growth and development. It binds to auxin receptors, specifically the TIR1-IAA7 complex, leading to abnormal growth responses such as:

- Epinasty : Abnormal upward curvature of stems and leaves.

- Chlorosis : Yellowing of leaves due to chlorophyll degradation.

- Root and Shoot Growth Inhibition : Reduction in overall plant biomass.

Research indicates that mecoprop-P affects dicotyledonous plants more severely than monocots, suggesting a differential sensitivity based on plant type .

Biodegradation

The biodegradation of mecoprop-P is influenced by soil depth and microbial activity. A study conducted on the degradation rates revealed:

| Soil Depth (cm) | Half-Life (days) | Lag Phase (days) | Degradation Rate |

|---|---|---|---|

| <30 | 12 | 0 | Rapid |

| 30-50 | 34 | 23 | Moderate |

| 70-80 | >84 | 34 | Slow |

In top-soil samples, mecoprop-P degradation commenced immediately, while sub-soil samples exhibited a lag phase before rapid degradation began. The presence of tfdA genes was correlated with the degradation process, indicating that specific microbial communities are essential for effective biodegradation .

Toxicological Profile

Toxicological studies have evaluated the effects of mecoprop-P on both non-target organisms and humans. Key findings include:

- Absorption and Elimination : Mecoprop-P is rapidly absorbed after oral administration with a half-life of less than 8 hours. It is primarily excreted unchanged in urine and distributes in organs such as the thyroid and kidneys .

- Neurotoxicity and Immunotoxicity : Recent assessments found no significant neurotoxic or immunotoxic effects from mecoprop-P exposure in laboratory settings .

- Endocrine Disruption Potential : While initial studies suggested potential endocrine-disrupting properties, further evaluations indicated that mecoprop-P does not meet specific criteria for endocrine disruption in humans .

Case Study 1: Agricultural Use

Case Study 2: Environmental Impact

A study assessing the environmental impact of mecoprop-P highlighted its persistence in soil and potential leaching into water systems. The research emphasized the need for monitoring programs to evaluate long-term ecological effects, particularly on aquatic ecosystems where dicotyledonous plants are prevalent .

特性

IUPAC Name |

(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTGYJSOUMFZEP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032670 | |

| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Reference #1] | |

| Record name | Mecoprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16484-77-8 | |

| Record name | (+)-Mecoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16484-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecoprop-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016484778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455R9M917H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。